(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound “(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone” features a 1,4-benzothiazine ring system substituted with a 1,1-dioxide group, a 4-methylphenyl group at position 4, and a 4-chlorophenyl methanone moiety at position 2. Its molecular formula is C₂₂H₁₈ClNO₃S, with an average molecular mass of 412.90 g/mol. The structural complexity arises from the fused benzothiazine-dioxide core, which confers rigidity, and the electron-withdrawing (chlorophenyl) and electron-donating (methylphenyl) substituents that modulate its physicochemical and bioactive properties .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-6-12-18(13-7-15)24-14-21(22(25)16-8-10-17(23)11-9-16)28(26,27)20-5-3-2-4-19(20)24/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNOLMLAUWTLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves the reaction of thiophene-2-carbohydrazide with 4-chloro-4′-hydroxybenzophenone in anhydrous ethanol, with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for about 2 hours, then filtered and allowed to evaporate naturally .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related benzothiazine/benzothiazole derivatives reveals key trends in substituent influence:
Table 1: Substituent and Bioactivity Comparison
| Compound Name | Core Structure | Substituents | Bioactivity Reported | Reference |
|---|---|---|---|---|
| Target Compound | 1,4-Benzothiazine-1,1-dioxide | 4-(4-methylphenyl), 2-(4-chlorophenyl)methanone | Not explicitly reported | - |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazine-1,1-dioxide | 4-(4-chlorophenyl), 2-phenylmethanone | Unspecified | |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone | 1,4-Benzothiazine-1,1-dioxide | 4-(3-chloro-4-methylphenyl), 6-fluoro, 2-(4-ethoxyphenyl) | Unspecified | |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | Benzothiazole | Benzothiazol-2-ylmethoxy, 5-chlorophenyl, 4-chlorophenyl | Antibacterial, Antifungal |
Key Observations :
- Electron-Donating Groups (EDGs) : The 4-methylphenyl substituent in the target compound may increase lipophilicity, influencing membrane permeability .
- Heterocyclic Modifications : Benzothiazole derivatives (e.g., ) exhibit broader bioactivity (antibacterial, antifungal) compared to benzothiazine-dioxides, suggesting the core structure’s role in target specificity .
Crystallographic and Conformational Analysis
Crystal structures of related compounds (e.g., and ) reveal critical dihedral angles and non-covalent interactions:
- : The benzothiazole ring forms dihedral angles of 0.94° and 70.65° with adjacent aryl groups, stabilized by C–H···N/O/π interactions .
- Target Compound : Similar puckering and hydrogen-bonding patterns are expected, though the 1,1-dioxide group may introduce additional dipole interactions. SHELX software () is commonly employed for structural refinement, with typical R factors < 0.06 (e.g., 0.054 in ) .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are lacking, insights can be extrapolated:
- Antimicrobial Activity : Benzothiazole derivatives () show efficacy against pathogens, suggesting the target’s 4-chlorophenyl group may enhance similar properties .
- Structural Rigidity : The benzothiazine-dioxide core may reduce metabolic degradation compared to benzothiazoles, improving pharmacokinetics.
Biological Activity
The compound (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a derivative of benzothiazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.88 g/mol. The presence of functional groups such as the chlorophenyl and dioxido moieties suggests diverse reactivity and biological interactions.
The biological activity of benzothiazine derivatives often involves interaction with specific biological targets, including enzymes and receptors. The unique structure of this compound may facilitate:
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors for various enzymes involved in disease pathways.
- Antioxidant Activity : The dioxido group may contribute to reducing oxidative stress by scavenging free radicals.
Biological Activity Studies
Recent studies have highlighted the biological effects of similar compounds within the benzothiazine family. Below is a summary table of relevant findings:
1. Anticancer Activity
A study investigated the anticancer potential of various benzothiazine derivatives, including those similar to this compound. The results indicated significant cytotoxic effects against several cancer cell lines with IC50 values below 10 µM, suggesting strong potential for further development as anticancer agents.
2. Antimicrobial Effects
Another study focused on the antimicrobial properties of related compounds. The disk diffusion method revealed that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones exceeding 15 mm.
3. Antioxidant Properties
Research on the antioxidant capabilities showed that compounds with dioxido groups effectively reduced oxidative stress in vitro. The DPPH assay demonstrated a scavenging rate greater than 80%, indicating substantial antioxidant potential.
Q & A
What are the key synthetic pathways for synthesizing (4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, and how can reaction conditions be optimized for yield and selectivity?
Basic Research Question
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a benzothiazine precursor with a 4-chlorophenyl ketone derivative under mild basic conditions (e.g., K₂CO₃ in THF) . Optimization strategies include:
- Catalyst Screening : Transition metals (Pd, Cu) improve coupling efficiency, as seen in analogous benzothiazole syntheses .
- Solvent Choice : Polar aprotic solvents (THF, DMF) enhance solubility of aromatic intermediates.
- Temperature Control : Room-temperature reactions minimize side products (e.g., dichloromethane evaporation for crystallization) .
What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data be interpreted?
Basic Research Question
Key techniques include:
- Single-Crystal X-ray Diffraction (XRD) : Resolves dihedral angles between aromatic rings (e.g., 66.20° between 4-chlorophenyl and benzothiazine moieties) and hydrogen-bonding networks (C–H···N/O interactions) .
- NMR Spectroscopy : H/C NMR identifies substituent patterns (e.g., methylphenyl protons at δ 2.3–2.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 438.05).
Data Interpretation Tip : Compare experimental XRD bond lengths (C–C: ~1.48 Å) with DFT-optimized geometries to validate structural assignments .
How do transition-metal catalysts influence the reaction mechanism during benzothiazine ring formation?
Advanced Research Question
Metal catalysts (Pd, Rh) enable C–Si or C–N bond activation, critical for benzothiazine cyclization:
- Palladium Catalysis : Facilitates silylene transfer reactions, forming strained silacycles that rearrange into benzothiazine derivatives (e.g., silacyclopropane intermediates) .
- Rhodium Catalysis : Cleaves Si–C bonds in trialkylsilyl groups under mild conditions, enabling regioselective ring closure .
- Copper/Zinc Synergy : Enhances carbonyl insertion into Si–C bonds, improving stereoselectivity (e.g., 85% yield for silacyclobutanes) .
Mechanistic Insight : Transmetallation steps (e.g., Pd → Si) dictate regiochemistry, as shown in kinetic studies .
How can contradictions between experimental spectroscopic data and computational predictions be resolved?
Advanced Research Question
Discrepancies often arise in vibrational (IR) or electronic (UV-Vis) spectra:
- IR Analysis : Compare experimental carbonyl stretches (~1680 cm⁻¹) with DFT-calculated frequencies (B3LYP/6-31G* level). Adjust for solvent effects (e.g., CCl₄ vs. CS₂) .
- Electronic Structure Modeling : Use TD-DFT to simulate UV-Vis spectra; discrepancies >10 nm suggest conformational flexibility or solvent interactions .
- Validation : Cross-reference with XRD-derived torsion angles to refine computational models .
What purification challenges arise during synthesis, and what chromatographic methods ensure high purity?
Basic Research Question
Common issues include residual solvents and regioisomers. Effective strategies:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (7:3) for optimal separation (Rf = 0.73) .
- Recrystallization : Slow evaporation in dichloromethane yields >99% pure crystals .
- HPLC-MS : Reverse-phase C18 columns resolve polar byproducts (e.g., hydrolyzed sulfone derivatives) .
How do non-covalent interactions in the crystal lattice influence the compound’s physicochemical properties?
Advanced Research Question
XRD reveals intermolecular forces dictating solubility and stability:
- Hydrogen Bonding : C–H···N/O interactions form dimeric units (distance ~3.2 Å), enhancing thermal stability .
- π-π Stacking : Benzothiazine and chlorophenyl rings stack at 3.8–4.1 Å, reducing solubility in nonpolar solvents .
- Impact on Bioactivity : Strong lattice forces may limit membrane permeability, necessitating prodrug strategies.
What strategies enable functionalization of the benzothiazine ring to modulate electronic or steric effects?
Advanced Research Question
Modifications include:
- Electrophilic Substitution : Introduce electron-withdrawing groups (NO₂) at the 3-position via nitration (HNO₃/H₂SO₄) to enhance sulfone stability .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids install substituents at the 4-methylphenyl group (Pd(PPh₃)₄, K₂CO₃) .
- Heteroatom Replacement : Replace sulfur with selenium (e.g., selenadiazole analogs) to alter redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
